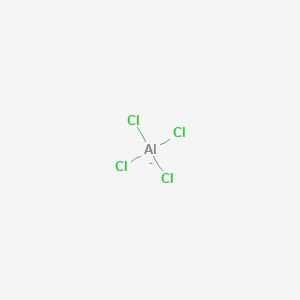

Tetrachloroaluminate(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrachloroaluminate(1-) is an aluminium coordination entity and a perchlorometallate anion.

Aplicaciones Científicas De Investigación

Catalysis in Chemical Reactions

Tetrachloroaluminate(1-) has been utilized as a catalyst in various chemical processes. A notable application is its use in the microwave-assisted preparation of dialkylimidazolium tetrachloroaluminates, which are then employed as recyclable catalysts for the efficient and eco-friendly protection of alcohols as tetrahydropyranyl (THP) ethers. This approach demonstrates the potential of tetrachloroaluminate(1-) in enhancing the efficiency of chemical synthesis processes (Namboodiri & Varma, 2002).

Electrochemical Applications

In the field of electrochemistry, tetrachloroaluminate(1-) has been explored for its reactivity. For example, it has been reacted with metallic lithium to produce persistent radicals, which are crucial for understanding the behavior of ionic liquids in electrochemical applications. These findings are important for advancing the use of ionic liquids in applications like battery technologies (Sherren et al., 2011).

Petroleum Resids Upgrading

Tetrachloroaluminate(1-) based catalysts have been evaluated for their effectiveness in probe reactions simulating petroleum resids upgrading. Research has shown that transition metal tetrachloroaluminates can promote hydrocracking of long-chain paraffins and demonstrate higher activity for desulfurization and hydrogenation, indicating their potential utility in the petroleum industry (Sasaki, Song & Plummer, 2000).

Ionic Conductivity in Polymerized Ionic Liquids

Tetrachloroaluminate(1-) has been studied for its impact on ionic conductivity in polymerized ionic liquids. Its chemical structure influences key properties like diffusivity, ion-association lifetime, and structural relaxation time. The research in this area contributes to the understanding of ion mobility and transport in advanced materials (Rebello, 2018).

Development of Ionic Liquid Crystals

The synthesis of imidazolium-based ionic liquid crystals bearing a cholesteryl mesogenic group has included the use of tetrachloroaluminate(1-). The chemical structure and liquid crystalline behavior of these compounds have been characterized, demonstrating the versatility of tetrachloroaluminate(1-) in materials science (Li et al., 2014).

Aluminum Battery Electrolytes

Tetrachloroaluminate(1-) has been considered in the development of new aluminum battery electrolytes. Its use in molten mixtures shows high specific conductivity and potential for practical applications in battery technologies (Vestergaard et al., 1993).

Propiedades

Nombre del producto |

Tetrachloroaluminate(1-) |

|---|---|

Fórmula molecular |

AlCl4- |

Peso molecular |

168.8 g/mol |

Nombre IUPAC |

tetrachloroalumanuide |

InChI |

InChI=1S/Al.4ClH/h;4*1H/q+3;;;;/p-4 |

Clave InChI |

BXILREUWHCQFES-UHFFFAOYSA-J |

SMILES |

[Al-](Cl)(Cl)(Cl)Cl |

SMILES canónico |

[Al-](Cl)(Cl)(Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)

![3-[(2-Methoxyphenyl)methyl]imidazo[4,5-b]pyridine](/img/structure/B1228863.png)